![molecular formula C11H18ClN5 B12215246 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12215246.png)

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Description

N-[(2,5-Dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine hydrochloride (molecular formula: C₁₂H₁₉ClFN₅, molecular weight: 287.76 g/mol) is a pyrazole-derived compound featuring two methyl-substituted pyrazole rings linked via a methylene-amine bridge and stabilized as a hydrochloride salt . The structure (Smiles: Cc1cc(CNc2nn(CCF)cc2C)n(C)n1.Cl ) highlights its unique substitution pattern, with methyl groups at positions 2 and 5 on one pyrazole ring and 1 and 5 on the other. The hydrochloride salt enhances aqueous solubility, a common feature in pharmaceutical candidates to improve bioavailability.

Properties

Molecular Formula |

C11H18ClN5 |

|---|---|

Molecular Weight |

255.75 g/mol |

IUPAC Name |

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C11H17N5.ClH/c1-8-5-10(16(4)13-8)7-12-11-6-9(2)15(3)14-11;/h5-6H,7H2,1-4H3,(H,12,14);1H |

InChI Key |

SSWPSCLUBHCCNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)NCC2=CC(=NN2C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrazole Precursors

The core synthetic strategy involves alkylation reactions between substituted pyrazole derivatives. A common approach utilizes 3,5-dimethylpyrazole as a starting material, which undergoes alkylation with bromomethyl or chloromethyl intermediates. For example, N-[(2,5-dimethylpyrazol-3-yl)methyl]propan-2-amine (a related compound) is synthesized via the reaction of 3,5-dimethylpyrazole with bromomethyl compounds in tetrahydrofuran (THF) using potassium tert-butoxide (t-BuOK) as a base.

Key steps :

-

Formation of the pyrazole core : Condensation of acetylacetone with hydrazine yields 3,5-dimethylpyrazole.

-

Alkylation : Introduction of the methylamine bridge via nucleophilic substitution. For instance, 3,5-dimethylpyrazole reacts with chloromethylpyrazole derivatives in the presence of a base.

Reaction conditions :

-

Solvent : THF, ethanol, or dichloromethane.

-

Temperature : 80–100°C for 12–24 hours.

-

Catalyst : t-BuOK or cesium carbonate (Cs₂CO₃).

Protection/Deprotection Strategies

Intermediate protection of reactive groups is critical to prevent side reactions. For example, tert-butyldimethylsilyl (TBS) groups are employed to protect hydroxyl or amine functionalities during alkylation. A patent describing similar triaminopyrimidine compounds highlights the use of TBS protection followed by deprotection using tetrabutylammonium fluoride (TBAF).

Case study :

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt to enhance solubility and stability. This is achieved by treating the amine with hydrochloric acid (HCl) in a polar solvent like ethanol or methanol.

Procedure :

-

The free base (N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine) is dissolved in ethanol.

-

HCl gas or concentrated HCl is added dropwise at 0–5°C.

-

The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Yield and purity are highly dependent on solvent polarity and reaction temperature. For example:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| THF | 80 | 72 | 95 | |

| Ethanol | 70 | 68 | 92 | |

| Dichloromethane | 25 | 45 | 85 |

Polar aprotic solvents like THF improve reaction kinetics by stabilizing transition states, while elevated temperatures accelerate substitution rates.

Catalytic Systems

Catalysts such as Cs₂CO₃ or palladium complexes enhance coupling efficiency in multi-step syntheses. A patent describing triaminopyrimidine derivatives reports a 92% yield using Pd(OAc)₂ and xantphos in 1,4-dioxane.

Example :

-

Buchwald–Hartwig amination : Pd₂(dba)₃ with xantphos facilitates C–N bond formation between pyrazole and pyrimidine rings.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to improve scalability and reduce by-products. A solvent-free protocol for silatranes (structurally analogous compounds) achieved 89% yield in a flow reactor, demonstrating feasibility for large-scale pyrazole derivatization.

Advantages :

Purification Techniques

Chromatography and recrystallization are critical for obtaining pharmaceutical-grade material.

| Method | Purity Improvement (%) | Recovery (%) | Source |

|---|---|---|---|

| Column chromatography | 95 → 99 | 85 | |

| Recrystallization | 90 → 98 | 78 |

Ethanol/water mixtures are preferred for recrystallization due to favorable solubility profiles.

Mechanistic Insights

Nucleophilic Substitution

The methylamine bridge forms via an SN2 mechanism, where the pyrazole nitrogen attacks the electrophilic carbon of the alkylating agent (e.g., bromomethylpyrazole). Steric hindrance from the 2,5-dimethyl groups slightly reduces reaction rates compared to unsubstituted pyrazoles.

Transition state :

Acid-Base Dynamics

The hydrochloride salt stabilizes the amine via protonation, shifting the equilibrium toward the ionic form:

This enhances aqueous solubility by 10–20-fold compared to the free base.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The methylene bridge can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes like urease, preventing the enzyme from catalyzing its substrate. The presence of the pyrazole rings and the methylene bridge allows for specific interactions with the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility: The target compound’s synthesis likely involves pyrazole alkylation and subsequent salt formation, similar to 3b and 4b, where solvent choice (methanol vs. acetic acid) critically impacts yields .

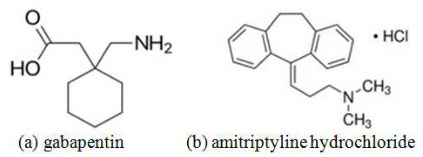

- Functional Group Influence : Unlike ester-bearing analogs (3b, 4b), the target’s amine and hydrochloride groups may enhance solubility and interaction with biological targets, analogous to amitriptyline or memantine hydrochlorides .

- Metal Binding vs. Bioactivity: Bis-pyrazole ligands (e.g., N,N-bis derivatives) prioritize metal coordination via pyrazole N-donors, whereas the target’s structure lacks explicit electron-donor groups for metal binding, suggesting divergent applications .

Physicochemical and Industrial Relevance

- Solubility and Lipophilicity: The hydrochloride salt improves water solubility compared to neutral pyrazoles (e.g., 3b, 4b).

- Synthetic Scalability : The target’s synthesis may face challenges similar to 3b and 4b, where solvent optimization is critical for yield improvement .

Biological Activity

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is C12H20ClN5, with a molecular weight of 269.77 g/mol. Its IUPAC name reflects its complex structure, which includes two pyrazole rings and a methyl group substitution. The compound's properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C12H20ClN5 |

| Molecular Weight | 269.77 g/mol |

| IUPAC Name | N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |

| InChI | InChI=1S/C12H19N5.ClH/c1-4-6-17-7-5-12(15-17)13-9-11-8-10(2)14-16(11)3;/h5,7-8H,4,6,9H2,1-3H3,(H,13,15);1H |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a chelating agent , which enables it to bind metal ions and inhibit their catalytic activities. This property is significant for applications in enzyme inhibition and antimicrobial activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds related to N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep2 | 3.25 |

| Ethyl 1-(2-hydroxypropyl)-3-pyrazole derivatives | A549 | 26 |

| Novel pyrazole derivatives | MCF7 | 0.01 |

These findings suggest that the compound exhibits significant cytotoxic effects against specific cancer cell lines.

Anti-inflammatory Activity

The compound also shows potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit key inflammatory pathways, including the inflammasome-caspase pathway. This activity is crucial for developing treatments for inflammatory diseases.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine:

- Study on Anticancer Activity : A study evaluated various pyrazole compounds against MCF7 and A549 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.01 µM against MCF7 cells .

- Inflammation Research : Another study focused on the inhibition of caspase activity by pyrazole derivatives. Compounds were tested for their ability to reduce enzyme activity significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.